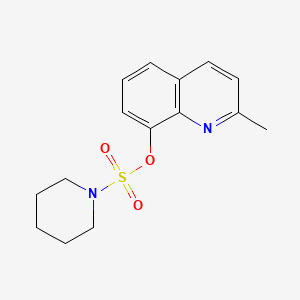

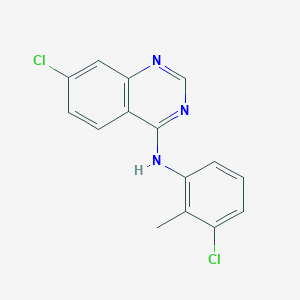

![molecular formula C8H7F2N3O B2546681 6-(2,2-二氟乙氧基)咪唑并[1,2-b]哒嗪 CAS No. 2198643-87-5](/img/structure/B2546681.png)

6-(2,2-二氟乙氧基)咪唑并[1,2-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine class of compounds, which have been extensively studied for their biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their pharmacological properties, such as metabolic stability, permeability, and binding affinity to various receptors .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the reaction of amino-substituted pyridazines with various halogenated precursors. For instance, 6-substituted and 3,6-disubstituted imidazo[1,2-b]pyridazines have been prepared using this method . Additionally, the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine has been used to synthesize imidazo[1,2-b]pyridazine 1-oxides . These synthetic routes provide a foundation for the creation of a wide range of derivatives, including those with difluoroethoxy groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazo and pyridazine ring system. The substitution patterns on this bicyclic core significantly influence the compound's molecular properties and interactions with biological targets. For example, the introduction of a 2,2-difluoroethoxy group at the 6-position could potentially affect the molecule's hydrogen bonding capacity and lipophilicity .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the formation of intramolecular hydrogen bonds has been observed, which can enhance the compound's permeability and stability . Furthermore, the reactivity of these compounds with hydroxylamine to form N-oxides and their ability to bind to amyloid plaques demonstrate the versatility of the imidazo[1,2-b]pyridazine scaffold in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, stability, and permeability, are crucial for their pharmacokinetic profile. The introduction of various substituents, such as alkyl, aryl, and heteroaryl groups, can modulate these properties to optimize the compound for therapeutic use . The difluoroethoxy group, in particular, may confer additional metabolic stability and enhance membrane permeability due to its ability to resist metabolic degradation and participate in lipophilic interactions .

科学研究应用

化学合成和药物开发

咪唑并[1,2-b]哒嗪衍生物已通过各种化学过程合成,展示了它们在药物开发中的多功能性。Liu 等人 (2019) 的一项研究发现咪唑并[1,2-b]哒嗪衍生物是有效、选择性和口服活性 Tyk2 JH2 抑制剂,表明它们在通过抑制 IFNγ 产生和在关节炎大鼠模型中疗效来治疗自身免疫性疾病中的潜在应用 (Liu 等人,2019)。同样,Zeng 等人 (2010) 合成并评估了咪唑并[1,2-b]哒嗪衍生物与淀粉样斑块的结合,表明了为阿尔茨海默病中 Aβ 斑块成像开发正电子发射断层扫描放射性示踪剂的潜力 (Zeng 等人,2010)。

分析和材料科学应用

对咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶的研究证明了它们在分析和材料科学中的应用。Aginagalde 等人 (2010) 探索了苯炔和咪唑并[1,2-a]吡啶之间的反应,从而产生由于其蓝光发射特性而在有机发光二极管中具有潜在应用的化合物 (Aginagalde 等人,2010)。

抗菌和抗炎研究

Rao 等人 (2018) 开发了一种咪唑并[1,2-a]吡啶/嘧啶/哒嗪的无催化剂杂环化反应,评估了它们的抗炎和抗菌活性。这项研究强调了此类衍生物在扩大分子多样性以用于药物发现中的潜力,特别是在抗炎和抗菌研究中 (Rao 等人,2018)。

神经系统疾病和癌症治疗

Sharma 等人 (2021) 研究了咪唑并[1,2-b]哒嗪化合物的乙酰胆碱酯酶抑制活性,并在神经母细胞瘤细胞系中发现了有效的抗增殖作用,表明它们在神经系统疾病研究和潜在癌症治疗中的应用 (Sharma 等人,2021)。

作用机制

Target of Action

The primary targets of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .

Mode of Action

The exact mode of action of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine It is known that imidazo[1,2-b]pyridazine derivatives can inhibit the production of tumor necrosis factor-alpha (tnf-α), a pro-inflammatory cytokine .

Biochemical Pathways

The biochemical pathways affected by 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine Compounds with similar structures have been found to inhibit the production of tnf-α, which plays a key role in chronic inflammation and is a major driver of tissue damage .

Result of Action

The molecular and cellular effects of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine derivatives have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .

属性

IUPAC Name |

6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOMJUVDGFBIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

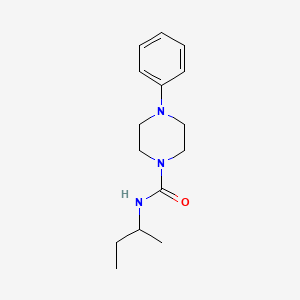

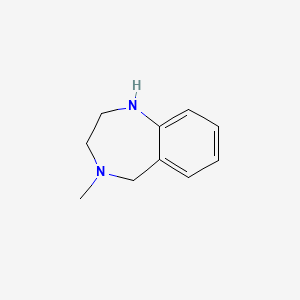

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

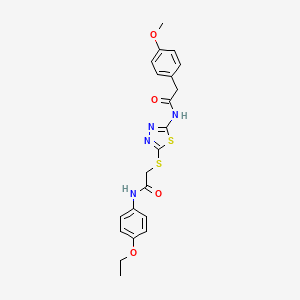

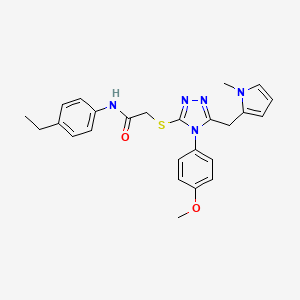

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

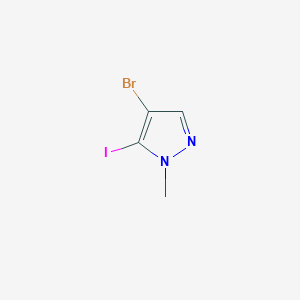

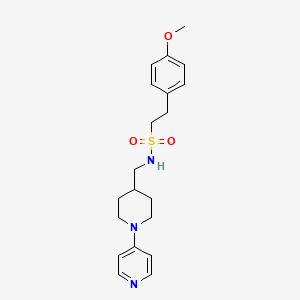

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)